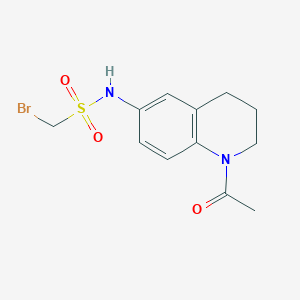

2-(6,6-Dimethyloxan-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6,6-Dimethyloxan-2-yl)acetonitrile is a chemical compound with the CAS Number: 1860959-09-6 . It has a molecular weight of 153.22 and its IUPAC name is 2-(6,6-dimethyltetrahydro-2H-pyran-2-yl)acetonitrile . It is commonly used in scientific research and industrial applications.

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO/c1-9(2)6-3-4-8(11-9)5-7-10/h8H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

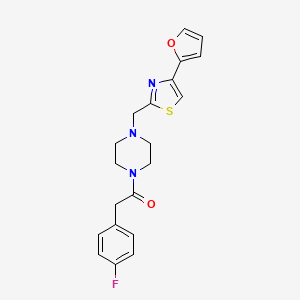

Anticancer Activity

A notable application of compounds related to 2-(6,6-Dimethyloxan-2-yl)acetonitrile is in the field of cancer research. For instance, a study demonstrated the synthesis and significant anticancer activity of 2,4-diamino-1,3,5-triazine derivatives, including 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles. One of these compounds showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Phototransposition and Photoaddition

Research has also explored the phototransposition in acetonitrile and the photoaddition of 2,2,2-trifluoroethanol to various isomers of dimethylbenzonitrile. These reactions show significant potential in organic synthesis and the understanding of photochemical processes (Howell, Pincock, & Stefanova, 2000).

Polymerization Rate Increase

Acetonitrile's role in increasing the polymerization rate of 2,6-dimethylphenol has been demonstrated. This increase is attributed to acetonitrile acting as a labile ligand for copper, preventing catalyst poisoning due to hydrolysis (Gamez et al., 2001).

Synthesis of Metallomacrocyclic Complexes

The synthesis of new metallomacrocyclic palladium(II) complexes using hybrid ligands in acetonitrile highlights the utility of acetonitrile in inorganic synthesis and complex formation (Guerrero et al., 2008).

Single Electron Transfer-Living Radical Polymerization (SET-LRP)

Acetonitrile has been used in the context of SET-LRP, particularly in biphasic mixtures with water, for the radical polymerization of methyl acrylate. This method highlights the role of acetonitrile in facilitating efficient polymerization processes (Enayati et al., 2016).

Ligand Exchange on Cu(I)

The study of ligand exchange on Cu(I) in acetonitrile has implications for understanding the behavior of metal-ligand complexes in solution, which is crucial for various applications in chemistry (Riesgo et al., 2001).

Novel Dinuclear MoVI Complex

Research into the formation of a novel dinuclear MoVI complex with tris(3,5-dimethyl-1H-pyrazol-1-yl)methane in acetonitrile showcases the potential for creating unique molecular structures with specific functionalities (Gago et al., 2012).

Safety and Hazards

The safety information for 2-(6,6-Dimethyloxan-2-yl)acetonitrile includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

2-(6,6-dimethyloxan-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11-9)5-7-10/h8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHSMBIUUFRMBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2417880.png)

dimethylsilane](/img/structure/B2417885.png)